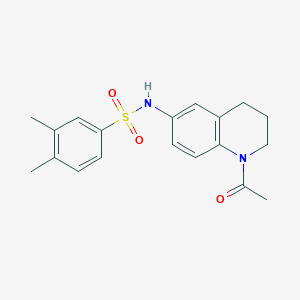

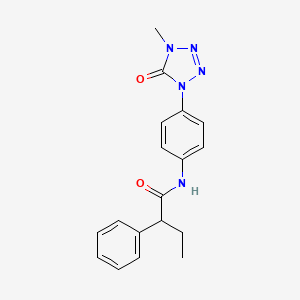

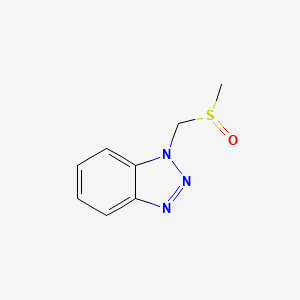

![molecular formula C10H13NO B2801798 3-[(Cyclopropylamino)methyl]phenol CAS No. 953884-31-6](/img/structure/B2801798.png)

3-[(Cyclopropylamino)methyl]phenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

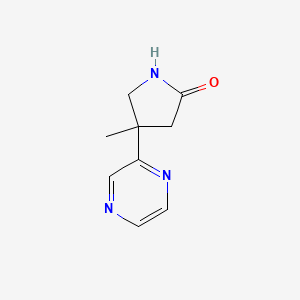

“3-[(Cyclopropylamino)methyl]phenol” is a chemical compound with the molecular formula C10H13NO and a molecular weight of 163.22 . It is used for research purposes .

Molecular Structure Analysis

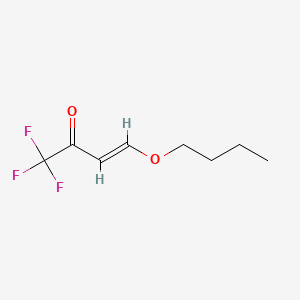

The InChI code for “this compound” is 1S/C10H13NO/c12-10-3-1-2-8(6-10)7-11-9-4-5-9/h1-3,6,9,11-12H,4-5,7H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Chemical Reactions Analysis

Phenols, which “this compound” is a type of, are very reactive towards electrophilic aromatic substitution . They can undergo oxidation to form quinones, and these quinones can be reduced to form hydroquinones .Physical And Chemical Properties Analysis

“this compound” is a powder that should be stored at room temperature . It has a predicted melting point of 72.65°C, a predicted boiling point of approximately 302.5°C at 760 mmHg, a predicted density of approximately 1.1 g/cm3, and a predicted refractive index of n20D 1.59 .Scientific Research Applications

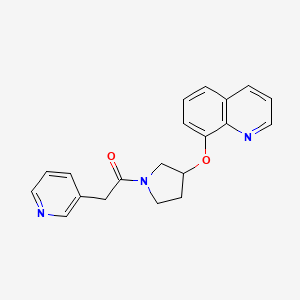

Catalytic Applications in Organic Synthesis

A study on the catalytic methylation of phenol with methanol over Cu–Co ferrospinel catalysts demonstrates the potential of metallic catalysts in enhancing the production of specific phenol derivatives through methylation processes. The research highlights the importance of catalyst composition and reaction conditions in optimizing product selectivity and yield, potentially relevant for the synthesis or modification of 3-[(Cyclopropylamino)methyl]phenol derivatives (Mathew et al., 2002).

Synthesis and Characterization of Metal Complexes

Research on the synthesis and characterization of zinc(II) complexes with Schiff bases, including compounds similar to this compound, explores the structural properties and potential applications of metal-organic frameworks. These complexes have implications for material science, catalysis, and biological applications, suggesting avenues for investigating metal complexes of this compound (Xiao Han et al., 2006).

Biological and Medicinal Chemistry Applications

Several studies focus on the biological activities of phenol derivatives, including their antimicrobial, anticancer, and enzyme inhibition properties. For instance, Schiff bases derived from phenol compounds demonstrate significant anticancer activity, suggesting that derivatives of this compound could be explored for similar biological effects (Uddin et al., 2020).

Environmental Chemistry and Green Synthesis

Research on the use of methyl formate as a carbonylating agent for the conversion of phenol to methyl phenyl carbonate highlights the potential for environmentally friendly synthesis methods involving phenol derivatives. This approach could be applicable to the synthesis of carbonylated derivatives of this compound, aligning with green chemistry principles (Yalfani et al., 2013).

Safety and Hazards

properties

IUPAC Name |

3-[(cyclopropylamino)methyl]phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c12-10-3-1-2-8(6-10)7-11-9-4-5-9/h1-3,6,9,11-12H,4-5,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIJJRPGHOJKDOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NCC2=CC(=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[3-(Trifluoromethoxy)phenyl]cyclobutan-1-amine hydrochloride](/img/structure/B2801717.png)

![1-(3-chlorophenyl)-6-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2801719.png)

![Ethyl[2-(2-methylphenoxy)ethyl]amine hydrochloride](/img/structure/B2801720.png)

![8-allyl-3-benzyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2801726.png)

![3-Methyl-6-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]-3,4-dihydropyrimidin-4-one](/img/structure/B2801730.png)